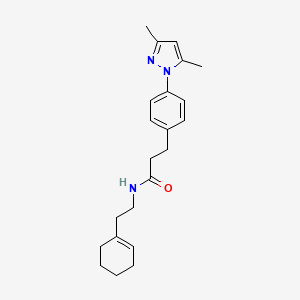

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone, a 3,5-dimethylpyrazole-substituted phenyl group, and a cyclohexenylethyl side chain. The compound’s structural complexity arises from the integration of hydrophobic (cyclohexene) and aromatic (phenyl-pyrazole) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-17-16-18(2)25(24-17)21-11-8-20(9-12-21)10-13-22(26)23-15-14-19-6-4-3-5-7-19/h6,8-9,11-12,16H,3-5,7,10,13-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPCINXJOTHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCC3=CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene moiety and incorporates multiple heterocycles, particularly a pyrazole ring. Its molecular formula is , with a molecular weight of 356.47 g/mol. The presence of these structural elements suggests that it may interact with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Antifungal Activity

The compound has also demonstrated antifungal effects in vitro, suggesting potential applications in treating fungal infections.

Anticancer Properties

Studies indicate that this compound may exhibit anticancer activity. It appears to interfere with cancer cell proliferation by modulating specific signaling pathways and enzyme activities associated with tumor growth.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms or cancer cells.

- Receptor Modulation : It could interact with receptors that play a role in cell signaling, affecting processes such as apoptosis and cell cycle regulation.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed significant cytotoxicity against various cancer cell lines, indicating potential for anticancer therapy. |

| Study 3 | Investigated the compound's interaction with specific enzymes; results indicated inhibition of key metabolic pathways in target cells. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several propanamide derivatives and pyrazole-containing analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Pyrazole vs. Other Heterocycles: The target’s 3,5-dimethylpyrazole group contrasts with the nitro-substituted pyrazolone in and the pyrrole in . Pyrazole derivatives are known for metabolic stability due to reduced susceptibility to oxidation compared to pyrrole or imidazole analogs.

Hydrophobic Modifications : The cyclohexenyl group in the target compound enhances lipophilicity (estimated logP ~4.0) relative to sulfonamide-containing Compound 18 (), which likely has a lower logP due to its polar sulfonamide group .

Propanamide Linkage: The propanamide backbone is common across all analogs, facilitating hydrogen bonding with biological targets.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target’s estimated logP (~4.0) is comparable to D475-2505 (logP 4.55, ) but lower than highly lipophilic thiazole derivatives. This balance may improve membrane permeability while avoiding excessive hydrophobicity .

- Hydrogen Bonding: With two hydrogen bond donors (amide NH and pyrazole NH), the target may exhibit stronger target binding than D475-2505, which has only two donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.